Cas no 196-78-1 (Benzo[g]chrysene)
Benzo[g]chrysene Chemical and Physical Properties
Names and Identifiers
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- Benzo[g]chrysene
- 1,2,3,4-dibenzophenanthrene
- 1,2,3,4-dibenzphenanthrene
- 1,2:3,4:7,8-tribenznaphthalene
- benz(g)chrysene
- Benzo[a]triphenylene
- benzo[g]chrycene
- Benzo[g]chrysen
- Benzo[g]chrysene200µg
- benzo<g>chrysene
- 1,2:3,4-Dibenzophenanthrene
- C100422
- AKOS015902195
- BENZO(G)CHRYSENE
- C19340
- HSDB 4033
- BRN 2212952
- Q27276977
- MFCD00215865
- 1,2,3,4-DIBENZPHENANTHRACENE
- UNII-E7MQ64XU75
- 1,2,3,4-Dibenzophenanthren
- Benzo(a)triphenylene
- pentacyclo[12.8.0.02,7.08,13.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene
- DTXSID40173267
- E7MQ64XU75
- BENZO(G)CHRYSENE [IARC]
- 1,2,3,4-Dibenzphenanthrene; 1,2:3,4-Dibenzophenanthrene; 1,2:3,4:7,8-Tribenznaphthalene; Benzo[a]triphenylene
- 196-78-1
- BENZO(G)CHRYSENE [HSDB]
- BENZO(G)CHRYSENE (IARC)
- DTXCID0095758
- DB-360139
- 1,2,3,4Dibenzphenanthrene
- 1,2,3,4Dibenzophenanthrene
- 1,2:3,4:7,8Tribenznaphthalene
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- Inchi: 1S/C22H14/c1-2-8-16-15(7-1)13-14-21-19-11-4-3-9-17(19)18-10-5-6-12-20(18)22(16)21/h1-14H
- InChI Key: JZOIZKBKSZMVRV-UHFFFAOYSA-N
- SMILES: C12=C3C=CC=CC3=CC=C1C1C=CC=CC=1C1C=CC=CC2=1
Computed Properties
- Exact Mass: 278.11000
- Monoisotopic Mass: 278.10955
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 22
- Rotatable Bond Count: 0
- Complexity: 399
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 7
- Topological Polar Surface Area: 0
Experimental Properties
- Density: 1.232
- Melting Point: 126-127 ºC
- Boiling Point: 525 ºC
- Flash Point: 265 ºC
- Refractive Index: 1.8120 (estimate)
- PSA: 0.00000
- LogP: 6.29940
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
Benzo[g]chrysene Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Benzo[g]chrysene Customs Data
- HS CODE:2902909090
- Customs Data:
China Customs Code:
2902909090Overview:
2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%
Declaration elements:
Product Name, component content
Summary:
2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%
Benzo[g]chrysene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB576728-1g |
Benzo[g]chrysene, 98%; . |
196-78-1 | 98% | 1g |
€233.40 | 2024-08-02 |
Benzo[g]chrysene Suppliers
Benzo[g]chrysene Related Literature
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1. Synthesis of benzo[g]chrysene, benzo[g]chrysene 9,10-oxide and benzo[g]chrysene 1,2 : 9,10-dioxideShiv K. Agarwal,Derek R. Boyd,W. Brian Jennings J. Chem. Soc. Perkin Trans. 1 1985 857
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Yue-Feng Bai,Li-Qin Chen,Shi-Kai Xiang,Kan Zhang,Qiang-Gen Li,Chun Feng,Ping Hu,Bi-Qin Wang,Ke-Qing Zhao RSC Adv. 2016 6 90494
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3. Photocyclisation of some stilbene analogues. Synthesis of dibenzo[a,l]pyreneW. Carruthers J. Chem. Soc. C 1967 1525
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4. Synthesis of benzo[g]chrysene 5,6-oxide and 7,8-oxide and their isomeric oxepinesRajiv Agarwal,Derek R. Boyd J. Chem. Soc. Perkin Trans. 1 1993 2869
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Naoto Suzuki,Takeshi Fujita,Konstantin Yu. Amsharov,Junji Ichikawa Chem. Commun. 2016 52 12948
Additional information on Benzo[g]chrysene
Benzo[g]chrysene (CAS No. 196-78-1): An Overview of a Polycyclic Aromatic Hydrocarbon
Benzo[g]chrysene (CAS No. 196-78-1) is a polycyclic aromatic hydrocarbon (PAH) that has garnered significant attention in the fields of environmental science, toxicology, and materials science due to its unique chemical structure and potential applications. This compound is composed of multiple fused benzene rings, making it a member of the larger PAH family, which includes a variety of compounds with diverse properties and uses.
The molecular formula of Benzo[g]chrysene is C22H14, and it has a molecular weight of 278.35 g/mol. Its chemical structure consists of five benzene rings arranged in a specific pattern, which contributes to its stability and reactivity. The compound is known for its high melting point (300-302°C) and low solubility in water, making it challenging to handle in aqueous environments but suitable for certain industrial applications.
In recent years, research on Benzo[g]chrysene has focused on its environmental and health impacts. PAHs, including Benzo[g]chrysene, are often found in the environment as a result of incomplete combustion processes, such as those occurring in vehicle emissions, industrial activities, and natural sources like forest fires. These compounds can persist in the environment for extended periods due to their low volatility and resistance to biodegradation.
The toxicological profile of Benzo[g]chrysene has been extensively studied. It is classified as a potential carcinogen by various regulatory agencies, including the International Agency for Research on Cancer (IARC). Studies have shown that exposure to Benzo[g]chrysene can lead to DNA damage and mutations, which may contribute to the development of cancer. However, the mechanisms underlying these effects are still being elucidated through ongoing research.
In addition to its environmental and health implications, Benzo[g]chrysene has also been explored for its potential applications in materials science. Its unique electronic properties make it an interesting candidate for use in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). Recent studies have demonstrated that derivatives of Benzo[g]chrysene can enhance the performance of these devices by improving charge transport and stability.
The synthesis of Benzo[g]chrysene and its derivatives has been a topic of interest in organic chemistry. Various methods have been developed to synthesize this compound, including cyclodehydrogenation reactions and coupling reactions. These synthetic routes have been optimized to improve yield and purity, making it more feasible to produce Benzo[g]chrysene on a larger scale for both research and industrial purposes.
In the context of environmental monitoring, the detection and quantification of Benzo[g]chrysene are crucial for assessing contamination levels in air, water, and soil. Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are commonly used for this purpose. These methods provide high sensitivity and specificity, enabling researchers to accurately measure trace levels of PAHs in complex matrices.
The potential ecological impacts of Benzo[g]chrysene have also been investigated. Studies have shown that exposure to this compound can affect various organisms, including aquatic species. For example, exposure to Benzo[g]chrysene can lead to reduced growth rates and altered behavior in fish and other aquatic organisms. These findings highlight the importance of understanding the ecological risks associated with PAH contamination.
In conclusion, Benzo[g]chrysene (CAS No. 196-78-1) is a complex polycyclic aromatic hydrocarbon with significant implications for environmental science, toxicology, and materials science. Ongoing research continues to uncover new insights into its properties, applications, and impacts. As our understanding of this compound deepens, it is essential to balance its potential benefits with the need for responsible management and regulation to protect human health and the environment.